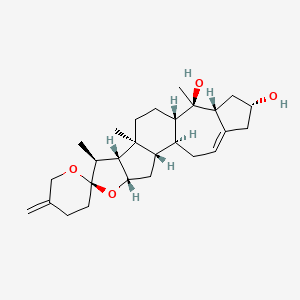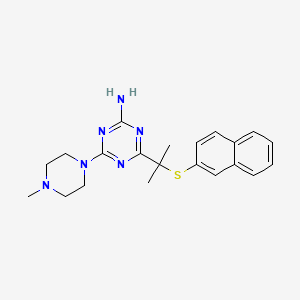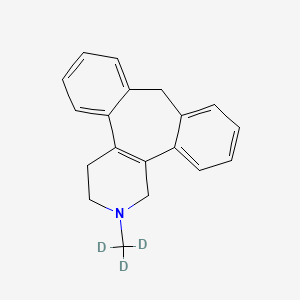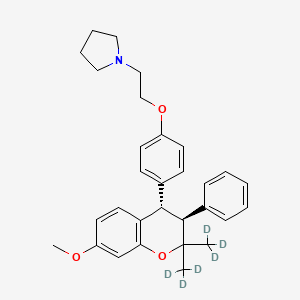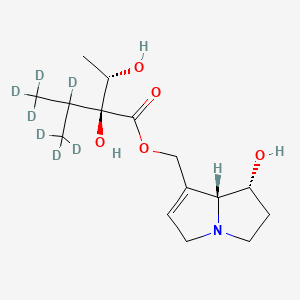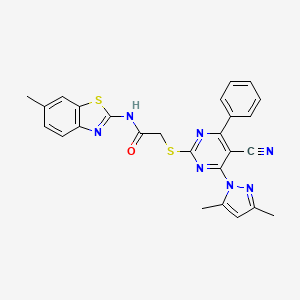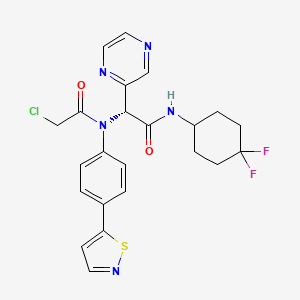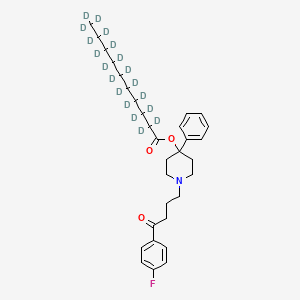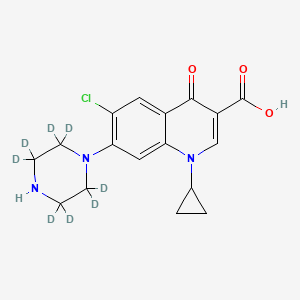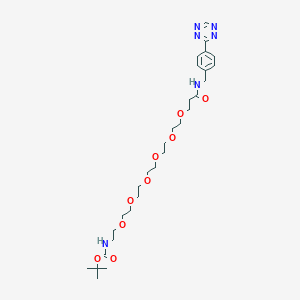
Rha-PEG3-SMCC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rha-PEG3-SMCC is a compound that serves as an antibody-drug conjugate linkage agent with robust antitumor properties. It integrates a protein crosslinker, SMCC, with a non-cleavable linker, Rha-PEG3 . This compound is primarily used in the construction of antibody-drug conjugates, which are pivotal in targeted cancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rha-PEG3-SMCC is synthesized by integrating the protein crosslinker SMCC with the non-cleavable linker Rha-PEG3 . The synthesis involves the following steps:
Activation of SMCC: SMCC is activated to form a reactive intermediate.
Linking with Rha-PEG3: The activated SMCC is then reacted with Rha-PEG3 under controlled conditions to form the final compound.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Activation: Large quantities of SMCC are activated.
Controlled Reaction: The activated SMCC is reacted with Rha-PEG3 in large reactors under stringent conditions to ensure consistency and quality.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Rha-PEG3-SMCC undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition Reactions: It can also undergo addition reactions where new atoms are added to the molecule.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Nucleophiles: For substitution reactions.
Electrophiles: For addition reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. the primary focus is on forming stable conjugates that can be used in antibody-drug conjugates.
Applications De Recherche Scientifique
Rha-PEG3-SMCC has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapies.
Medicine: Used in the formulation of drugs that target specific cancer cells, minimizing damage to healthy cells.
Industry: Employed in the production of bioconjugates and other specialized compounds for research and therapeutic purposes .
Mécanisme D'action
Rha-PEG3-SMCC exerts its effects by acting as a linker in antibody-drug conjugates. The mechanism involves:
Binding to Antibodies: The compound binds to antibodies through the SMCC crosslinker.
Targeting Cancer Cells: The antibody-drug conjugate targets specific cancer cells, delivering the cytotoxic drug directly to the tumor.
Inducing Cell Death: The cytotoxic drug induces cell death in the targeted cancer cells, thereby reducing tumor growth
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Rha-PEG3-SMCC include:
MCC-PEG3-SMCC: Another antibody-drug conjugate linker with similar properties.
MCC-PEG4-SMCC: A variant with an additional ethylene glycol unit, providing different solubility and stability characteristics.
Uniqueness
This compound is unique due to its specific structure, which provides a stable and non-cleavable linkage in antibody-drug conjugates. This stability is crucial for ensuring that the cytotoxic drug is delivered specifically to the target cells without premature release .
Propriétés
Formule moléculaire |
C24H38N2O10 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[2-[2-[2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethoxy]ethoxy]ethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H38N2O10/c1-15-20(29)21(30)22(31)24(36-15)35-13-12-34-11-10-33-9-8-25-23(32)17-4-2-16(3-5-17)14-26-18(27)6-7-19(26)28/h6-7,15-17,20-22,24,29-31H,2-5,8-14H2,1H3,(H,25,32)/t15-,16?,17?,20-,21+,22+,24+/m0/s1 |
Clé InChI |
CLOIIBZJFRYAHR-LDTYLSHESA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCCOCCOCCNC(=O)C2CCC(CC2)CN3C(=O)C=CC3=O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCCOCCOCCNC(=O)C2CCC(CC2)CN3C(=O)C=CC3=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


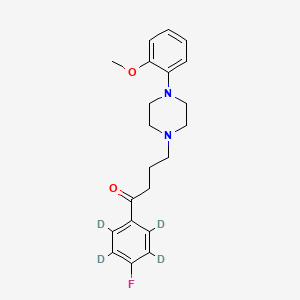
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)
